
5-((4-Methoxyphenyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(4-Methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylene}-1,3-cyclohexanedione” is a chemical compound with the molecular formula C20H18N2O5 . It has an average mass of 366.367 Da and a monoisotopic mass of 366.121582 Da .
Molecular Structure Analysis
The molecular structure of “5-(4-Methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylene}-1,3-cyclohexanedione” consists of a cyclohexanedione ring with a methoxyphenyl group and a nitrophenylamino group attached .科学的研究の応用
Synthesis and Biological Activity
The compound 5-((4-Methoxyphenyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile and its derivatives have been synthesized and evaluated for various biological activities in scientific research. For instance, some derivatives have shown potential as inhibitors of HIV-1, highlighting their significance in antiviral research. Specifically, the synthesis of triazenopyrazole derivatives, including compounds related to the structure of interest, demonstrated moderate activity against HIV-1, suggesting their utility in developing novel antiviral agents (Larsen et al., 1999).
Antimicrobial and Anticancer Properties
Additionally, novel compounds with a similar structure have been synthesized and tested for their antimicrobial activities. Some of these compounds exhibited good or moderate activities against tested microorganisms, indicating their potential in antimicrobial therapy research (Bektaş et al., 2007). Furthermore, certain derivatives have been screened for their anticancer activity against a panel of 60 cell lines derived from various cancer types, with some compounds showing slight potency, underscoring their relevance in cancer research (Shivarama Holla et al., 2003).
Corrosion Inhibition
Research has also extended into the application of pyranopyrazole derivatives, including structurally similar compounds, as corrosion inhibitors for mild steel in acidic solutions. These studies demonstrated high corrosion inhibition efficiency, contributing to advancements in materials science and engineering (Yadav et al., 2016).
特性
IUPAC Name |
5-(4-methoxyanilino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4/c1-24-14-8-4-12(5-9-14)19-17-15(10-18)20-16(25-17)11-2-6-13(7-3-11)21(22)23/h2-9,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQQOWNFDCDACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy-](/img/structure/B2684189.png)
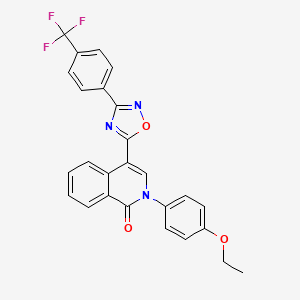
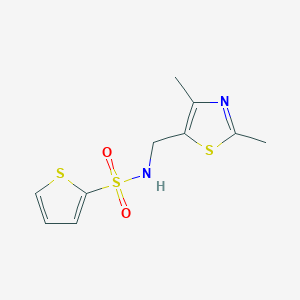
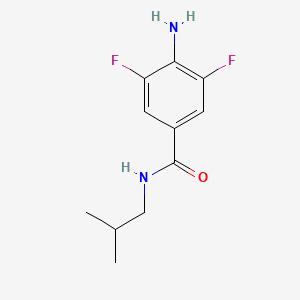
![benzyl [2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetate](/img/structure/B2684194.png)

![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2684199.png)
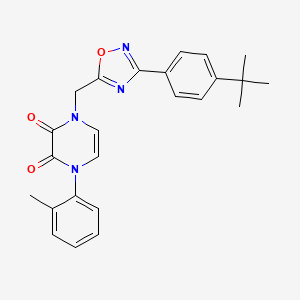

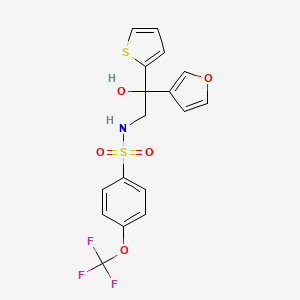
![(2Z)-2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2684205.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2684207.png)
![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2684212.png)